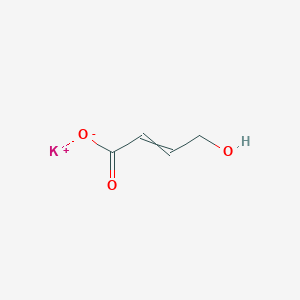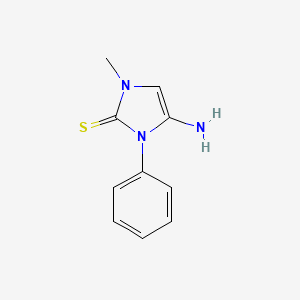
Ethyl 3-chloro-4-nitrophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-4-nitrophenylacetate is an organic compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.64 g/mol . It is a derivative of phenylacetate, characterized by the presence of chloro and nitro groups on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-nitrophenylacetate can be synthesized through various organic reactions. One common method involves the esterification of 3-chloro-4-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-chloro-4-nitrophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 3-amino-4-nitrophenylacetate or 3-thio-4-nitrophenylacetate.
Reduction: Formation of ethyl 3-chloro-4-aminophenylacetate.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-4-nitrophenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential precursor for the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-4-nitrophenylacetate involves its interaction with specific molecular targets. The chloro and nitro groups on the aromatic ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-chloro-4-nitrophenylacetate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-aminophenylacetate: Differing by the presence of an amino group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-bromo-4-nitrophenylacetate: Substitution of the chloro group with a bromo group, affecting the compound’s reactivity and interaction with nucleophiles.
Ethyl 3-chloro-4-nitrobenzoate: Variation in the ester group, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H10ClNO4 |
|---|---|
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 |
Clave InChI |
IYQYLEBJPVRXCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid](/img/structure/B12439296.png)

![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)

![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)

![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)



![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
